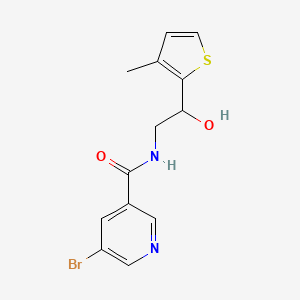![molecular formula C18H26N2O3S B2907682 1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one CAS No. 1241702-23-7](/img/structure/B2907682.png)
1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as J147 and has been shown to have a variety of biochemical and physiological effects that make it an interesting candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of J147 is not fully understood, but studies have suggested that it may act by increasing the expression of genes involved in mitochondrial function and reducing oxidative stress. J147 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Biochemical and Physiological Effects:
J147 has been shown to have a variety of biochemical and physiological effects, including the ability to improve cognitive function, reduce inflammation, and decrease oxidative stress. In animal models of Alzheimer's disease, J147 has been shown to improve memory and reduce the accumulation of amyloid beta, a protein that is thought to play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of J147 is that it has been shown to have a relatively low toxicity, making it a potentially safe compound for use in scientific research. However, one limitation is that it has not yet been extensively studied in humans, so its safety and efficacy in humans are not yet fully known.
Zukünftige Richtungen
There are several future directions for research on J147. One area of interest is the potential use of J147 in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of J147 in humans, as well as its optimal dosage and administration route. Other areas of research could include investigating the potential use of J147 in the treatment of other conditions, such as inflammation and oxidative stress. Overall, J147 is a promising compound that has the potential to have a significant impact on scientific research and the treatment of disease.
Synthesemethoden
The synthesis of J147 involves several steps, including the reaction of 2,4-dimethylbenzaldehyde with nitroethane to form 2,4-dimethyl-3-nitroprop-1-ene. This intermediate is then reacted with methylamine to form 2,4-dimethyl-3-(2-methylaminoethyl)nitroprop-1-ene, which is subsequently reduced to 2,4-dimethyl-3-(2-methylaminoethyl)propan-1-ol. The final step involves the reaction of this intermediate with 4-bromobutanoyl chloride and sodium hydride to form J147.
Wissenschaftliche Forschungsanwendungen
J147 has been shown to have potential applications in scientific research, particularly in the area of neurodegenerative diseases such as Alzheimer's disease. Studies have demonstrated that J147 has neuroprotective properties and can improve cognitive function in animal models of Alzheimer's disease. J147 has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Eigenschaften
IUPAC Name |
1-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-5-18(21)19-11-4-12-20(14-13-19)24(22,23)15-10-17-8-6-16(2)7-9-17/h6-10,15H,3-5,11-14H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOYASZLHDRYOH-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)S(=O)(=O)C=CC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N1CCCN(CC1)S(=O)(=O)/C=C/C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[2-(4-Methylphenyl)ethenesulfonyl]-1,4-diazepan-1-yl}butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)

![6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2907606.png)
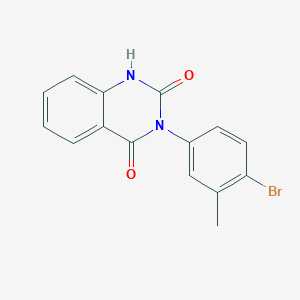
![N-[2-(3-Hydroxycyclobutyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2907608.png)
![3-fluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2907609.png)
![4,4,4-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2907610.png)
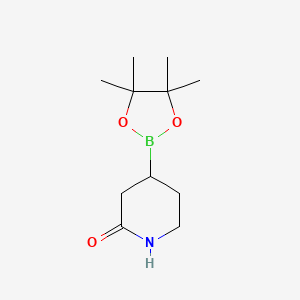

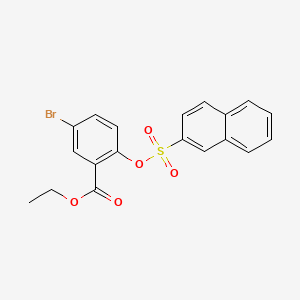
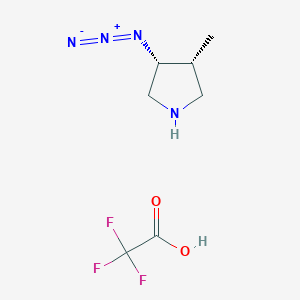
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-butylphenyl)acetamide](/img/structure/B2907618.png)
